
N-(Phenylcarbamoyl)-D-tryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Phenylcarbamoyl)-D-tryptophan is a synthetic compound that belongs to the class of carbamoyl derivatives of tryptophan This compound is characterized by the presence of a phenylcarbamoyl group attached to the nitrogen atom of the indole ring of D-tryptophan
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenylcarbamoyl)-D-tryptophan typically involves the reaction of D-tryptophan with phenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The reaction proceeds via the nucleophilic attack of the amino group of D-tryptophan on the carbonyl carbon of phenyl isocyanate, resulting in the formation of the carbamoyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, involving steps such as recrystallization and chromatography for purification. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(Phenylcarbamoyl)-D-tryptophan can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions, leading to the formation of oxindole derivatives.
Reduction: The carbamoyl group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted carbamoyl derivatives.
科学的研究の応用
N-(Phenylcarbamoyl)-D-tryptophan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of neuropharmacology.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-(Phenylcarbamoyl)-D-tryptophan involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting or modulating their activity. The phenylcarbamoyl group may enhance the binding affinity and specificity of the compound for its targets. The exact pathways involved in its mechanism of action are still under investigation, but it is believed to influence signaling pathways related to neurotransmission and cellular metabolism.
類似化合物との比較
N-(Phenylcarbamoyl)-D-tryptophan can be compared with other carbamoyl derivatives of amino acids, such as:
N-(Phenylcarbamoyl)-L-tryptophan: Similar in structure but with the L-configuration of tryptophan.
N-(Phenylcarbamoyl)-D-phenylalanine: Contains a phenylalanine backbone instead of tryptophan.
N-(Phenylcarbamoyl)-D-tyrosine: Contains a tyrosine backbone.
The uniqueness of this compound lies in its specific configuration and the presence of the indole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
CAS番号 |
827612-57-7 |
|---|---|
分子式 |
C18H17N3O3 |
分子量 |
323.3 g/mol |
IUPAC名 |
(2R)-3-(1H-indol-3-yl)-2-(phenylcarbamoylamino)propanoic acid |
InChI |
InChI=1S/C18H17N3O3/c22-17(23)16(21-18(24)20-13-6-2-1-3-7-13)10-12-11-19-15-9-5-4-8-14(12)15/h1-9,11,16,19H,10H2,(H,22,23)(H2,20,21,24)/t16-/m1/s1 |
InChIキー |
SUHPKKRWPTWCDN-MRXNPFEDSA-N |
異性体SMILES |
C1=CC=C(C=C1)NC(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)NC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



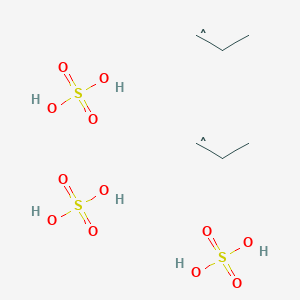

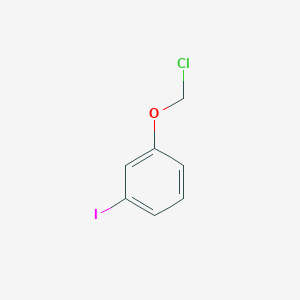

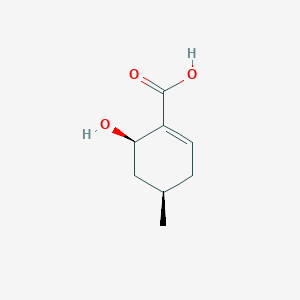
![7-(3-(9H-Fluoren-9-ylidene)prop-1-en-1-yl)-7H-dibenzo[c,g]fluorene](/img/structure/B13145824.png)
![(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]-3-(4-hydroxyphenyl)propanamide](/img/structure/B13145832.png)
![1-Amino-4-[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13145833.png)
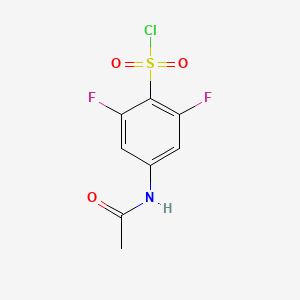
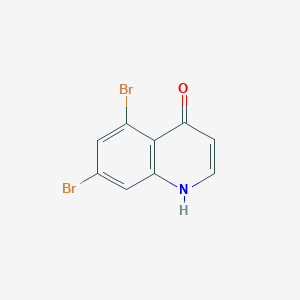
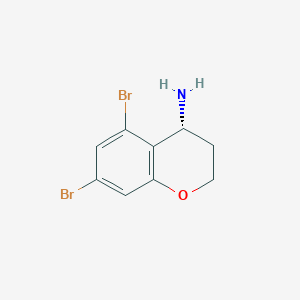

![3,3'-([2,2'-Bipyridine]-4,4'-diyl)bis(2-cyanoacrylic acid)](/img/structure/B13145857.png)
